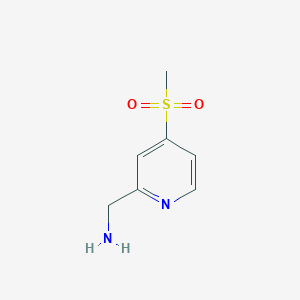

(4-(Methylsulfonyl)pyridin-2-yl)methanamine

Description

(4-(Methylsulfonyl)pyridin-2-yl)methanamine is a pyridine-based compound characterized by a methylsulfonyl (-SO₂CH₃) substituent at the 4-position of the pyridine ring and a methanamine (-CH₂NH₂) group at the 2-position. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry. Notably, derivatives of this compound have shown significant biological activity, particularly as selective cyclooxygenase-2 (COX-2) inhibitors. For example, N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a), a derivative with an imidazo[2,1-b]thiazole ring, exhibits potent COX-2 inhibition (IC₅₀ = 0.08 µM) and high selectivity over COX-1, attributed to the methylsulfonyl group’s role in enhancing binding interactions .

Properties

IUPAC Name |

(4-methylsulfonylpyridin-2-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-12(10,11)7-2-3-9-6(4-7)5-8/h2-4H,5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFIIMIHCZBNQBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=NC=C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Methylsulfonyl)pyridin-2-yl)methanamine typically involves the reaction of 4-(methylsulfonyl)pyridine with formaldehyde and ammonia or a primary amine under controlled conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 0°C and 50°C to ensure optimal yield.

Industrial Production Methods

Industrial production of (4-(Methylsulfonyl)pyridin-2-yl)methanamine follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

(4-(Methylsulfonyl)pyridin-2-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; temperatures between 0°C and 25°C.

Reduction: Lithium aluminum hydride; temperatures between 0°C and 50°C.

Substitution: Various nucleophiles such as halides or amines; temperatures between 0°C and 100°C.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(4-(Methylsulfonyl)pyridin-2-yl)methanamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (4-(Methylsulfonyl)pyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of (4-(methylsulfonyl)pyridin-2-yl)methanamine derivatives can be compared to structurally related compounds through the lens of substituent effects, scaffold variations, and biological targets. Below is a detailed analysis:

Substituent Effects on Pyridine-Based Methanamines

Key Findings from Research

- COX-2 Selectivity : The methylsulfonyl group in (4-(methylsulfonyl)pyridin-2-yl)methanamine derivatives is critical for COX-2 inhibition. Replacement with bulkier groups (e.g., trifluoromethyl) reduces potency, while smaller groups (e.g., methoxy) diminish selectivity .

- Solubility vs. Bioactivity: Methanamine derivatives with polar substituents (e.g., -SO₂CH₃) exhibit better aqueous solubility but may require prodrug strategies for bioavailability. Nonpolar analogs (e.g., phenyl-pyridine hybrids) show enhanced membrane permeability .

Data Tables

Table 1: Comparative COX-2 Inhibition Data

Table 2: Physicochemical Properties of Selected Methanamines

| Compound | LogP | Molecular Weight (g/mol) | Polar Surface Area (Ų) |

|---|---|---|---|

| (4-(Methylsulfonyl)pyridin-2-yl)methanamine | 1.2 | 200.25 | 76.3 |

| (5-(Trifluoromethyl)pyridin-2-yl)methanamine | 2.8 | 192.17 | 49.3 |

| (4-(Pyridin-2-yl)phenyl)methanamine | 2.5 | 184.24 | 38.9 |

Biological Activity

(4-(Methylsulfonyl)pyridin-2-yl)methanamine, also referred to as (5-(Methylsulfonyl)pyridin-2-yl)methanamine in some literature, is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methylsulfonyl group and a methanamine moiety. This unique structure contributes to its reactivity and biological activity. Its molecular formula is C7H10N2O2S, with a molecular weight of approximately 190.24 g/mol.

The biological activity of (4-(Methylsulfonyl)pyridin-2-yl)methanamine is primarily attributed to its interaction with specific molecular targets within biological systems. It acts as a nucleophile, participating in various biochemical reactions. The compound's mechanism involves modulation of receptor pathways related to gastric acid secretion, making it particularly effective in treating gastrointestinal disorders such as peptic ulcers and gastroesophageal reflux disease (GERD) .

1. Inhibition of Gastric Acid Secretion

Research indicates that (4-(Methylsulfonyl)pyridin-2-yl)methanamine exhibits notable inhibitory effects on gastric acid secretion. This property is beneficial for conditions like GERD and peptic ulcers, where excessive acid production is problematic. The compound likely influences pathways associated with gastric receptors, although further studies are needed to elucidate the precise pharmacodynamics involved .

2. Antimicrobial Activity

Emerging studies have shown that derivatives of compounds containing the methylsulfonyl group exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, related compounds have demonstrated effectiveness when used in combination with cell-penetrating peptides, suggesting potential applications in antibiotic therapies .

3. Anticancer Potential

Some studies have explored the anticancer properties of related compounds, particularly those targeting specific kinases involved in cell proliferation. For example, compounds with similar structures have been shown to inhibit V600EBRAF mutations in cancer cells, indicating that (4-(Methylsulfonyl)pyridin-2-yl)methanamine may also possess anticancer potential .

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Gastric Acid Secretion Inhibition

A study evaluated the impact of (4-(Methylsulfonyl)pyridin-2-yl)methanamine on gastric acid secretion in animal models. The results showed a marked decrease in acid production compared to control groups, supporting its therapeutic potential for treating peptic ulcers.

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that derivatives containing the methylsulfonyl group exhibited significant antibacterial activity against multiple strains of bacteria, highlighting the potential for developing new antibiotics based on this scaffold.

Q & A

Q. What synthetic strategies are recommended for preparing (4-(methylsulfonyl)pyridin-2-yl)methanamine?

A common approach involves coupling reactions using activating agents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) to form amide or amine intermediates. For example, similar methanamine derivatives have been synthesized via peptide coupling protocols, where the methylsulfonyl group is introduced through sulfonation of a precursor pyridine ring, followed by reductive amination or direct functionalization . Key steps include:

- Sulfonation : Reaction of pyridine derivatives with methylsulfonyl chloride under controlled conditions.

- Amine protection : Use of Boc (tert-butoxycarbonyl) or Fmoc groups to stabilize the primary amine during synthesis.

- Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the hydrochloride salt form .

Q. How can the structure of (4-(methylsulfonyl)pyridin-2-yl)methanamine be confirmed experimentally?

Combined spectroscopic and spectrometric methods are essential:

- NMR : NMR typically shows signals for the pyridine ring protons (δ 7.5–8.5 ppm), the methylsulfonyl group (singlet at δ 3.1–3.3 ppm for S-CH), and the methanamine protons (δ 2.8–3.0 ppm for CH-NH). NMR confirms the sulfonyl carbon (δ 40–45 ppm) and aromatic carbons .

- HRMS : Exact mass analysis (e.g., ESI-HRMS) should match the theoretical molecular weight (CHNOS: 186.0532 g/mol) with <2 ppm error .

- X-ray crystallography : For unambiguous confirmation, single-crystal structures of derivatives (e.g., hydrochloride salts) can resolve bond angles and stereochemistry .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : The hydrochloride salt form is highly soluble in polar solvents (e.g., water, DMSO, methanol) but poorly soluble in nonpolar solvents (e.g., hexane). Neutral forms may require acidic buffers for dissolution .

- Stability : The methylsulfonyl group enhances stability toward oxidation, but the primary amine may degrade under prolonged exposure to light or moisture. Storage at −20°C under inert gas (argon) is recommended .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties of (4-(methylsulfonyl)pyridin-2-yl)methanamine?

DFT calculations (e.g., B3LYP/6-31G*) can model:

- Electrostatic potential : To identify nucleophilic/electrophilic sites on the pyridine ring and amine group.

- Thermochemical data : Atomization energies and ionization potentials to predict reactivity in substitution or addition reactions .

- Charge distribution : The electron-withdrawing methylsulfonyl group reduces electron density on the pyridine ring, directing electrophilic attacks to the meta position relative to the sulfonyl group .

Q. What biochemical targets or pathways are associated with this compound?

Methanamine derivatives are explored as:

- Riboswitch modulators : Analogues like (4-(1,2,3-thiadiazol-5-yl)phenyl)methanamine bind to TPP riboswitches (K ~10–100 µM), suggesting potential for targeting bacterial gene regulation .

- PROTAC linkers : The primary amine can serve as a handle for conjugating E3 ligase ligands to target proteins, enabling degradation studies .

- Enzyme inhibitors : The sulfonyl group may interact with catalytic residues in kinases or proteases via hydrogen bonding.

Q. How do structural modifications impact the compound’s bioactivity?

A structure-activity relationship (SAR) study could compare:

- Substituent effects : Replacing methylsulfonyl with trifluoromethyl (as in (4-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride) increases lipophilicity (logP +0.5) but reduces hydrogen-bonding capacity .

- Amine functionalization : Acetylation or alkylation of the amine group alters cell permeability and target engagement.

- Pyridine ring substitutions : Introducing electron-donating groups (e.g., methoxy) at the 3-position enhances π-stacking interactions in protein binding pockets .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.